molecular formula C18H22F3NO4 B1311442 (S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid CAS No. 1217741-53-1

(S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1311442
M. Wt: 373.4 g/mol
InChI Key: VJBNWHRFTFEEAZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also has a trifluoromethyl group attached to a benzyl group, and a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the benzyl group with the trifluoromethyl substituent, and the protection of the amine with the Boc group. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the benzyl group with the trifluoromethyl substituent, and the Boc-protected amine. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry could be used to confirm the structure.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, which is electron-withdrawing and could activate the benzyl group towards electrophilic aromatic substitution reactions. The Boc group could be removed under acidic conditions to reveal the amine.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the Boc group would make the compound more hydrophobic, while the carboxylic acid could form hydrogen bonds.


Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated the synthesis and structural analysis of related tert-butoxycarbonyl compounds, emphasizing their importance in organic chemistry for the development of new synthetic methods and the study of molecular structures. For instance, studies have involved the synthesis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate using iso-butoxycarbonyl chloride via the mixed anhydride method, with its structure confirmed by X-ray diffraction studies, indicating the utility of these compounds in understanding molecular conformations and interactions (Naveen et al., 2007).

Chemical Properties and Reactivity

The chemical reactivity of tert-butoxycarbonyl protected compounds, including improvements in the selectivity for the removal of the tert-butoxycarbonyl group, has been a subject of research. This highlights the compound's relevance in synthetic chemistry, particularly in peptide synthesis where protecting groups play a crucial role (Bodanszky & Bodanszky, 2009).

Application in Synthesis of Novel Compounds

Further, the synthesis of novel compounds for potential pharmaceutical applications has been explored. For example, the synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as severe acute respiratory syndrome coronavirus protease inhibitors showcases the application of related compounds in the development of antiviral agents (Sydnes et al., 2006).

Safety And Hazards

As with any chemical compound, handling “(S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid” would require appropriate safety measures. The Material Safety Data Sheet (MSDS) for the specific compound would provide detailed information.


Future Directions

The study and application of “(S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid” would depend on its biological activity and potential uses in fields such as medicinal chemistry or material science.


properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-6-9-17(22,14(23)24)11-12-7-4-5-8-13(12)18(19,20)21/h4-5,7-8H,6,9-11H2,1-3H3,(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBNWHRFTFEEAZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428026
Record name (S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

CAS RN

1217741-53-1
Record name (S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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